

Spectroscopic Analysis of 9-Amino Minocycline Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 9-Amino minocycline
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **9-Amino minocycline hydrochloride** (CAS No: 149934-21-4), a key intermediate in the synthesis of the antibiotic Tigecycline and also known as Tigecycline Related Compound B.^[1]^[2] Due to the limited availability of published spectroscopic data for this specific compound, this guide also includes comparative data for its parent compound, minocycline hydrochloride, to aid in structural elucidation and characterization.

Chemical and Physical Properties

9-Amino minocycline hydrochloride is a yellow, solid, and hygroscopic compound.^[3] It is sparingly soluble in DMSO and slightly soluble in methanol and water when heated.^[3]^[4]

Property	Value	Source
Molecular Formula	C ₂₃ H ₂₉ ClN ₄ O ₇	^[3] ^[4]
Molecular Weight	508.95 g/mol	^[4] ^[5]
CAS Number	149934-21-4	^[6] ^[7]
Appearance	Yellow Solid	^[3]
Storage Temperature	-20°C	^[3] ^[4]

Spectroscopic Data

Comprehensive spectroscopic analysis is crucial for the structural confirmation and purity assessment of **9-Amino minocycline hydrochloride**. This section summarizes the expected and available spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ^1H and ^{13}C NMR data for **9-Amino minocycline hydrochloride** are not readily available in the public domain, data for the parent compound, minocycline hydrochloride, can be used for comparative analysis. The addition of the amino group at the C9 position is expected to cause significant shifts in the aromatic region of the spectrum compared to minocycline.

Table 2.1: Predicted ^1H NMR Data for Minocycline

Note: This is a predicted spectrum and should be used for reference purposes only.

Chemical Shift (ppm)	Multiplicity	Number of Protons
1.00	ddd	1
1.44	ddd	1

Table 2.2: Experimental ^{13}C NMR Data for Minocycline Hydrochloride in DMSO- d_6

Source: SpectraBase, Wiley-VCH GmbH[8]

This data is for the parent compound and is provided for comparative purposes.

(A complete list of chemical shifts for minocycline hydrochloride is extensive and can be accessed through the SpectraBase database. Key differences for **9-Amino minocycline hydrochloride** would be expected in the signals corresponding to the D-ring carbons.)

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. The spectrum of **9-Amino minocycline hydrochloride** is expected to show characteristic

peaks for O-H, N-H, C-H, C=O, and aromatic C=C stretching and bending vibrations.

Table 2.3: Key FT-IR Vibrational Bands for Minocycline Hydrochloride

This data is for the parent compound and is provided for comparative purposes. The presence of the additional amino group in the 9-position is expected to alter the N-H stretching and bending vibrations.

Wavenumber (cm ⁻¹)	Assignment
3478	O-H and N-H stretching
1664, 1617, 1583	C=O stretching (amide and ketone)
1523	N-H bending
1470	Benzene ring structural vibrations
1042	C-O stretching

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For **9-Amino minocycline hydrochloride**, the expected monoisotopic mass is 508.1724770 Da.[\[5\]](#)

Table 2.4: Mass Spectrometry Data for **9-Amino Minocycline Hydrochloride**

Parameter	Value	Source
Molecular Formula	C23H29ClN4O7	[3] [4]
Monoisotopic Mass	508.1724770 Da	[5]
Molecular Weight	508.9 g/mol	[5]

The fragmentation pattern in mass spectrometry for tetracycline derivatives can be complex. Alpha-cleavage adjacent to the amine groups is a common fragmentation pathway for aliphatic amines.[\[9\]](#)

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Minocycline hydrochloride exhibits absorption maxima that can be used for its quantification.

Table 2.5: UV-Visible Absorption Data for Minocycline Hydrochloride

This data is for the parent compound. The introduction of the amino group at the 9-position, a chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima.

Wavelength (λ_{max})	Solvent
283.0 nm	Methanol (first order derivative)[10]
358 nm	Methanol with HCl[11]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **9-Amino minocycline hydrochloride** are not widely published. The following are generalized protocols based on standard analytical techniques for small molecules.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **9-Amino minocycline hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent may depend on the solubility of the sample.
- **Instrumentation:** Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
- **Data Processing:** Process the acquired data using appropriate software to obtain the final spectra.

FT-IR Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.[\[12\]](#)[\[13\]](#)
- **Instrumentation:** Use a Fourier-Transform Infrared Spectrometer.
- **Data Acquisition:** Record the spectrum in the mid-IR region (typically 4000-400 cm^{-1}).[\[12\]](#)
- **Data Processing:** Analyze the spectrum to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry

- **Sample Preparation:** Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 $\mu\text{g/mL}$).
- **Instrumentation:** Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI). High-performance liquid chromatography (HPLC) can be coupled to the mass spectrometer (LC-MS/MS) for separation and analysis.[\[14\]](#)[\[15\]](#)
- **Data Acquisition:** Acquire the full scan mass spectrum to determine the molecular ion peak. Perform fragmentation analysis (MS/MS) to study the fragmentation pattern.
- **Data Processing:** Analyze the data to confirm the molecular weight and elucidate the structure based on the fragmentation pattern.

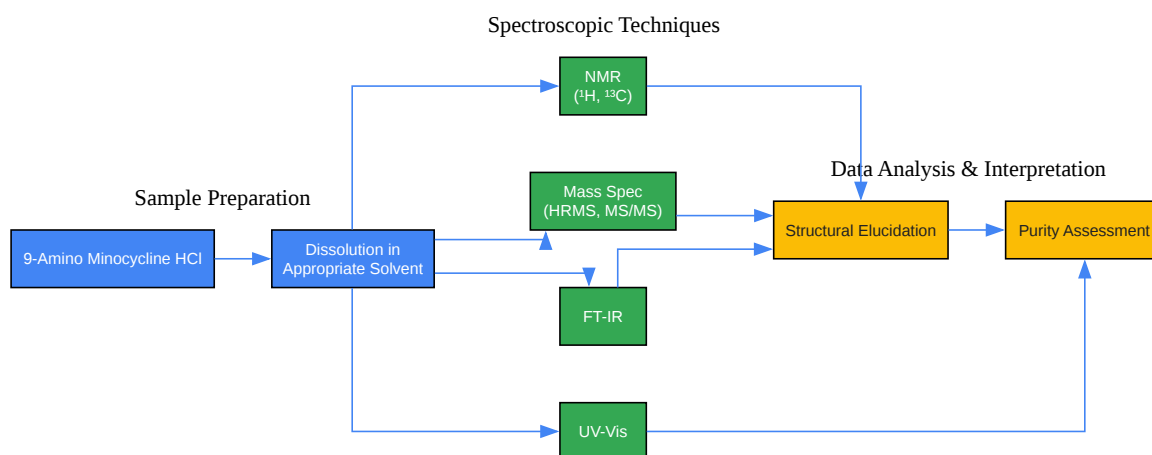
UV-Visible Spectroscopy

- **Sample Preparation:** Prepare a stock solution of **9-Amino minocycline hydrochloride** in a suitable UV-transparent solvent (e.g., methanol, water with a small amount of acid). Prepare a series of dilutions to determine the concentration range over which Beer-Lambert's law is obeyed.[\[10\]](#)
- **Instrumentation:** Use a UV-Visible spectrophotometer.
- **Data Acquisition:** Scan the sample solution over a relevant wavelength range (e.g., 200-600 nm) to determine the wavelength(s) of maximum absorbance (λ_{max}).

- Data Analysis: Use the absorbance at λ_{max} for quantitative analysis.

Visualizations

General Workflow for Spectroscopic Analysis

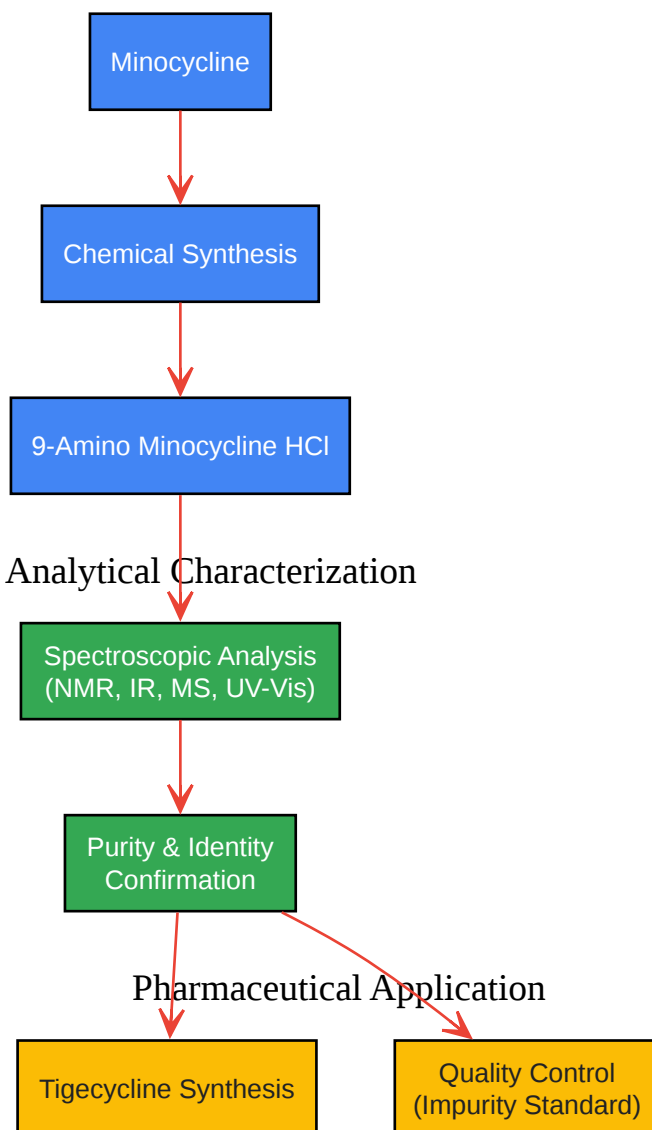


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Caption: General workflow for the spectroscopic analysis of **9-Amino minocycline hydrochloride**.

Logical Relationship in Drug Development

Synthesis & Purification



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Caption: Logical relationship of 9-Amino minocycline HCl in drug development.

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